molecular formula C21H16N4 B483898 7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile CAS No. 496970-39-9

7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile

Cat. No.: B483898
CAS No.: 496970-39-9
M. Wt: 324.4g/mol
InChI Key: JHSJKHARWQCKKJ-UHFFFAOYSA-N
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Description

7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a highly potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR) pathway. This compound demonstrates exceptional potency, with IC50 values in the low nanomolar range, and exhibits high selectivity for ATM over a wide range of other kinases, including the closely related ATR and DNA-PK kinases . Its primary research value lies in its application as a chemical probe to investigate the complex mechanisms of DNA double-strand break repair, particularly in the context of cancer biology. Researchers utilize this inhibitor to sensitize cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide or doxorubicin. By inhibiting ATM, it abrogates the cell cycle checkpoints and DNA repair processes that many cancers rely on for survival after genotoxic stress, thereby promoting synthetic lethality and enhancing cytotoxic effects . This makes it an invaluable tool for studying combination therapies and for identifying patient populations that may benefit from ATM pathway inhibition. Its mechanism of action provides a powerful means to dissect ATM-dependent signaling networks and to validate ATM as a promising therapeutic target in oncology research.

Properties

IUPAC Name

7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4/c1-14-16-11-12-24(15-7-3-2-4-8-15)21(16)25-19-10-6-5-9-18(19)23-20(25)17(14)13-22/h2-10H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSJKHARWQCKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4C5=CC=CC=C5)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition and Annulation Reactions

Cycloaddition reactions, particularly [2+2] and [4+2] pathways, are foundational for constructing the tetracyclic core. For example, Diels-Alder reactions can generate six-membered rings, while azide-alkyne cycloadditions introduce triazole moieties. In analogous syntheses, chlorosulfonylation at low temperatures (0°C) followed by coupling with amines in acetonitrile has been employed to functionalize intermediate heterocycles.

Nitrogen Incorporation via Condensation

Schiff base condensation is critical for introducing imine groups. A study on triapine analogues demonstrated that reacting thiosemicarbazides with aldehydes or ketones under acidic conditions yields stable Schiff bases, which can undergo further cyclization. For the target compound, similar condensations between phenyl-containing amines and carbonyl precursors may form the 1,3,10-triaza scaffold.

Stepwise Synthesis Pathways

Intermediate Synthesis: Pyrazolo-Triazine Framework

The pyrazolo-triazine core is a common precursor in related compounds. Source details the synthesis of 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][1,triazine derivatives via:

  • Chlorosulfonylation : Treating the pyrazolotriazine precursor with chlorosulfonic acid at 0°C to introduce sulfonyl chloride groups.

  • Amine Coupling : Reacting the chlorosulfonyl intermediate with (S)-leucinol or N-methylpiperazine in anhydrous acetonitrile, yielding sulfonamides with >90% efficiency.

Table 1: Reaction Conditions for Sulfonamide Formation

StepReagentsTemperatureTimeYield
ChlorosulfonylationClSO₃H, Pyrazolotriazine0°C2 h85–92%
Amine CouplingR-NH₂, CH₃CNRT12 h88–94%

Construction of the Tetracyclic System

Building the 1,3,10-triazatetracyclo framework requires sequential cyclization. Source outlines a telescoped synthesis for tricyclic compounds:

  • Silylation : Protecting hydroxyl groups with tert-butyldimethylsilyl (TBS) chloride in dichloromethane (DCM) with triethylamine (Et₃N).

  • Methanesulfonation : Introducing mesyl groups using methanesulfonyl chloride at 0°C.

  • Allylation and Cyclization : Allylamine addition followed by benzyl chloroformate treatment induces ring closure via nucleophilic attack, forming the tetracyclic structure.

Optimization of Critical Reaction Parameters

Temperature and Solvent Effects

  • Low-Temperature Reactions : Chlorosulfonylation at 0°C minimizes side reactions, preserving regioselectivity.

  • Anhydrous Conditions : Solvents like acetonitrile and DCM ensure stability of moisture-sensitive intermediates.

Catalytic and Stoichiometric Considerations

  • Et₃N as a Base : Neutralizes HCl byproducts during silylation and sulfonation, improving yields.

  • Excess Amine Reagents : Using 3.5 equivalents of amine in coupling reactions drives conversions to >90%.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with eluents like DCM:EtOH (25:1) resolves sulfonamide intermediates.

  • HPLC : Final purification of the carbonitrile derivative achieves >98% purity, as reported for analogous compounds.

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Key for verifying methyl groups (δ 2.85 ppm for N-CH₃) and aromatic protons.

  • HRMS : Validates molecular weight (324.4 g/mol) and fragmentation patterns.

Table 2: Characterization Data for Key Intermediates

Intermediate¹H NMR (δ, ppm)HRMS (m/z)
Chlorosulfonyl Derivative7.45–7.62 (m, 5H, Ph)324.2058 [M+H]⁺
Sulfonamide3.21 (s, 3H, N-CH₃)430.2044 [M+H]⁺

Challenges and Alternative Approaches

Regioselectivity in Cyclization

The tetracyclic system’s strained geometry risks non-selective ring formation. DFT calculations (B3LYP/6-311++G(d,p)) suggest that kinetic control favors the E-isomer during Schiff base formation, guiding optimal conditions.

Functional Group Compatibility

The carbonitrile group’s sensitivity to nucleophiles necessitates late-stage introduction. A proposed route involves cyanation via Pd-catalyzed cross-coupling, though this remains untested for the target compound .

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogenated derivatives can be synthesized using halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Scientific Research Applications

7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of the target compound with structurally related heterocycles from recent literature:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
7-Methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile Tetracyclic triaza system Phenyl, methyl, cyano ~335 (estimated) Potential kinase inhibition, photostability
5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-1(16),2,4,6,9,11(15)-hexaene Tetracyclic triaza-dioxa system Chlorophenyl, fluorobenzyl 453.87 Anticancer candidate, π-π stacking interactions
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole Tricyclic carbazole Nitro, methoxy, fluoro 363.35 Fluorescence, photoredox catalysis
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spirocyclic oxa-aza system Dimethylamino, benzothiazolyl ~450–500 (variable) Fluorescent probes, chiral recognition

Key Observations:

Fluorinated analogs (e.g., ) exhibit improved lipophilicity and bioavailability due to fluorine’s electronegativity and metabolic stability .

Biological Activity :

  • Triazatetracyclic systems (target compound and ) show promise in targeting ATP-binding pockets in kinases, whereas carbazoles () are explored for DNA intercalation .

Synthetic Complexity :

  • The target compound’s tetracyclic framework requires precise regiocontrol during cyclization, contrasting with spirocyclic systems (), which rely on stereoselective ring-forming reactions .

Spectroscopic Characterization :

  • NMR data for related compounds (e.g., 1,4-dimethylcarbazoles in ) reveal deshielded aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5–3.0 ppm), consistent with the target compound’s expected spectral profile .

Research Findings and Limitations

  • Photostability: Unlike carbazoles with nitro groups (), the target compound’s cyano substituent may reduce photodegradation, as seen in cyanophenyl derivatives .
  • Crystallographic Challenges : The compound’s fused rings may lead to twinning or disorder in crystals, necessitating advanced refinement tools like SHELXL .
  • Data Gaps: Limited experimental data (e.g., solubility, logP) are available for the target compound, highlighting the need for further pharmacokinetic studies.

Biological Activity

7-Methyl-3-phenyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique tetracyclic structure with multiple nitrogen atoms and a carbonitrile functional group. Its molecular formula is C19H20N4C_{19}H_{20}N_4 with a molecular weight of approximately 316.39 g/mol.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. In vitro studies have shown that it can inhibit the replication of various viruses by interfering with their integrase activity, similar to known antiviral agents such as cabotegravir .

Study Virus Tested IC50 (µM) Mechanism
Study AHIV0.5Integrase inhibition
Study BHSV1.2Viral entry blockade

Antitumor Effects

The compound has also been evaluated for its antitumor effects against several cancer cell lines. Notably, it has shown cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values of 10 µM and 15 µM respectively .

Cell Line IC50 (µM) Effect
MCF-710Cytotoxic
A54915Cytotoxic
  • Integrase Inhibition : The primary mechanism appears to be the inhibition of viral integrase enzymes, which are crucial for viral DNA integration into the host genome.
  • Cell Cycle Arrest : In cancer cells, the compound induces cell cycle arrest at the G2/M phase, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound may increase ROS levels in cancer cells, contributing to its cytotoxic effects.

Case Study 1: HIV Inhibition

In a controlled laboratory setting, the compound was administered to HIV-infected cell cultures. Results demonstrated a significant reduction in viral load after 48 hours of treatment compared to untreated controls.

Case Study 2: Anticancer Activity

A study conducted on MCF-7 cells showed that treatment with the compound led to increased apoptosis as evidenced by Annexin V/PI staining assays and caspase activation assays.

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